

Application Notes and Protocols for Assessing FLS2-flg22 Binding Affinity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Flagelin 22 TFA*

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These application notes provide a detailed overview of established methodologies for assessing the binding affinity between the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2) and its ligand, the bacterial flagellin-derived peptide flg22. Understanding this interaction is crucial for research in plant immunology and the development of novel disease resistance strategies.

Introduction to FLS2-flg22 Interaction

FLS2 is a leucine-rich repeat receptor kinase (LRR-RK) that plays a pivotal role in the plant's innate immune system.[1][2][3] It recognizes the highly conserved 22-amino acid epitope of bacterial flagellin, flg22, initiating a signaling cascade that leads to pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI).[4][5][6] The binding of flg22 to FLS2 induces the formation of a signaling complex with the co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), leading to the activation of downstream defense responses.[4][6][7]

Accurate assessment of the FLS2-flg22 binding affinity is essential for structure-function studies of FLS2, for screening for mutations that affect binding, and for the development of

agonists or antagonists of this critical immune receptor. This document outlines several key in vitro and in vivo methods to quantify this interaction.

Quantitative Data Summary

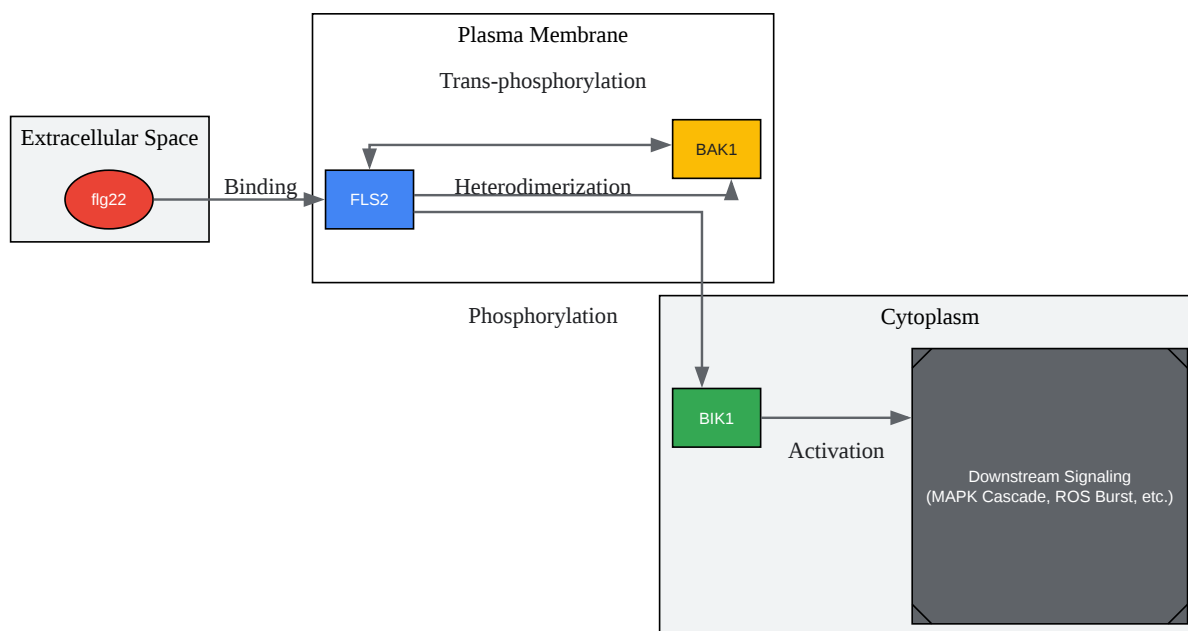
The following table summarizes publicly available quantitative data on the FLS2-flg22 binding affinity, primarily determined through competition assays.

Method	Plant Species	Ligand	Affinity Metric (IC50)	Reference
Radioligand Binding Assay	Arabidopsis thaliana	125I-Tyr-flg22	~5 nM	[1]
Radioligand Binding Assay	Arabidopsis thaliana	125I-Tyr-flg22	8 nM	[1]
Radioligand Binding Assay	Lycopersicon esculentum (Tomato)	125I-Tyr-flg22	3 nM	[1]

Note: The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand. It is a key parameter in competition binding assays and is related to the dissociation constant (Kd).

FLS2 Signaling Pathway

The binding of flg22 to FLS2 initiates a well-characterized signaling cascade. The following diagram illustrates the key events in this pathway.



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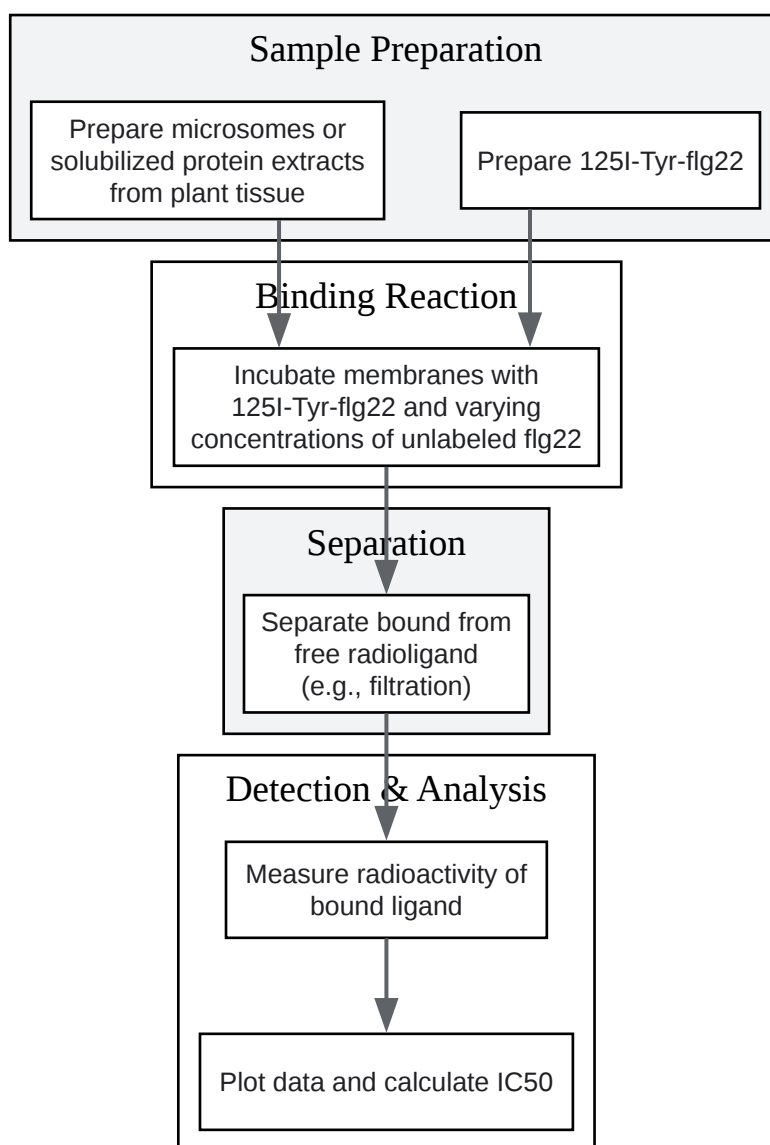
Caption: FLS2 signaling pathway upon flg22 binding.

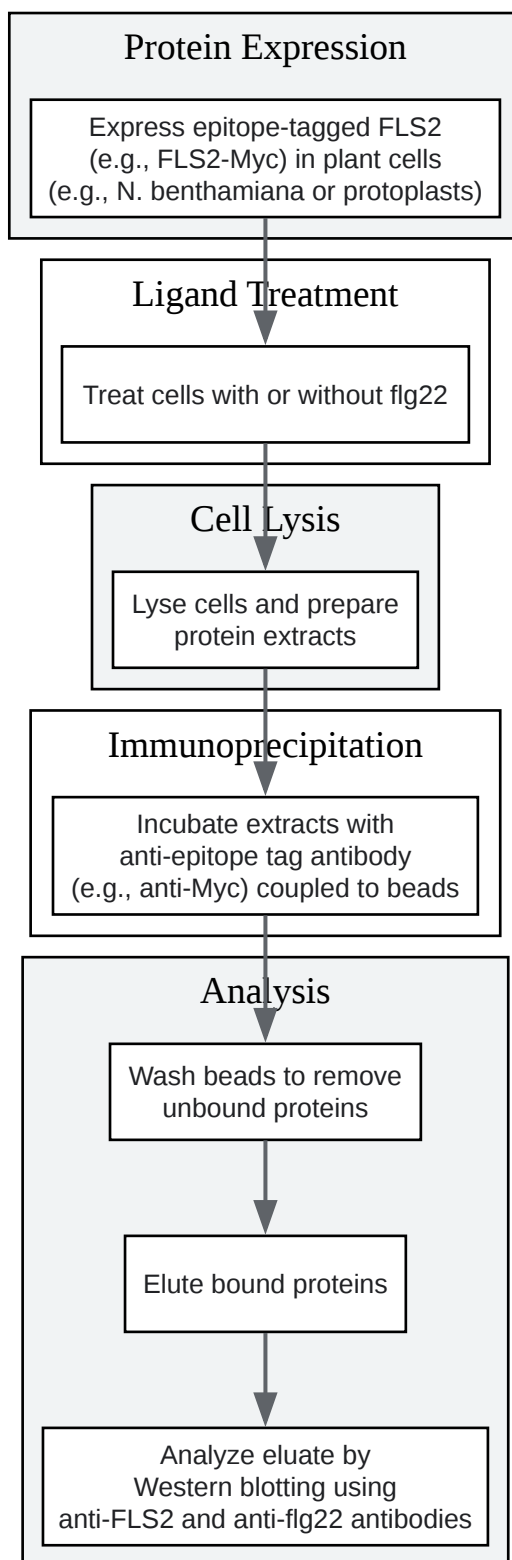
Experimental Protocols

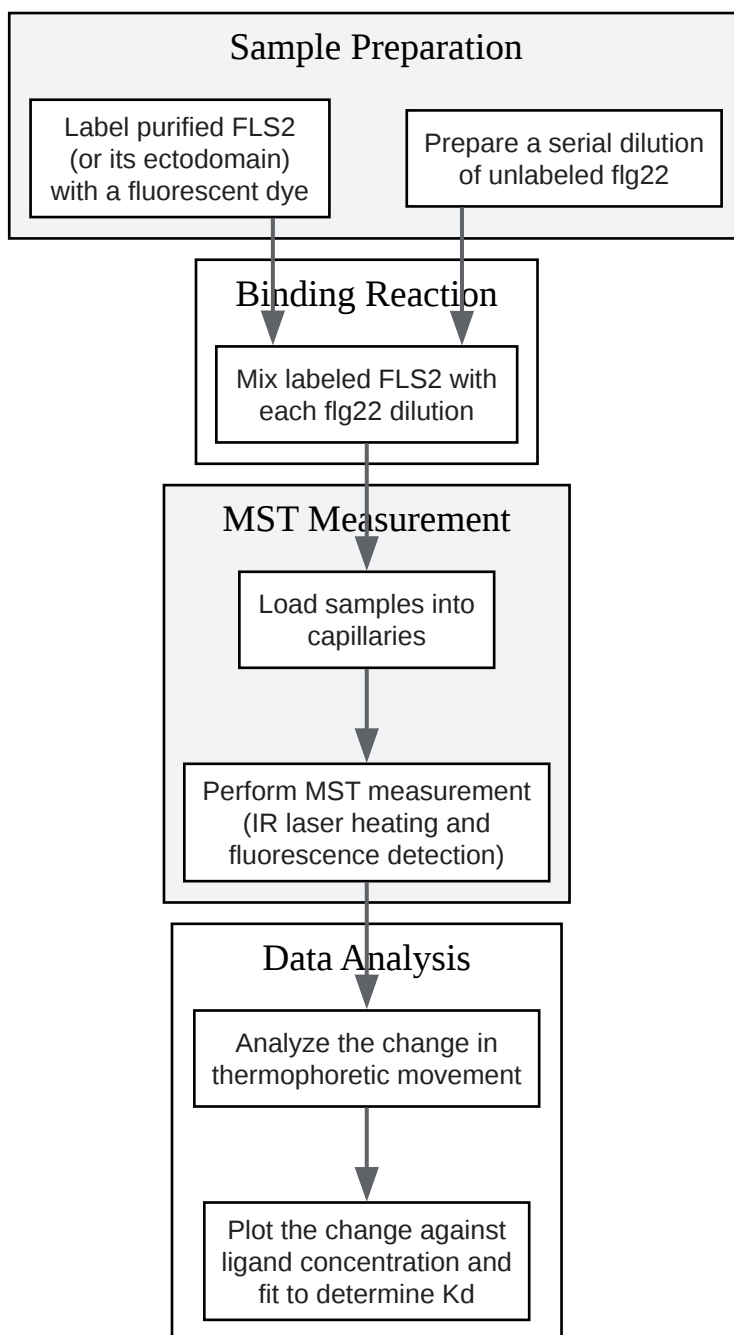
This section provides detailed protocols for key experiments used to assess FLS2-flg22 binding affinity.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand (e.g., ¹²⁵I-Tyr-flg22) to its receptor. Competition assays, where a non-labeled ligand competes with the radiolabeled ligand, are commonly used to determine the binding affinity (IC₅₀) of the unlabeled ligand.[1][8]







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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing FLS2-flg22 Binding Affinity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565628/docs#application-notes-and-protocols-for-assessing-fls2-flg22-binding-affinity>]

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